Ro 32-0432 hydrochloride

PKC isoform selectivity bisindolylmaleimide SAR kinase inhibitor profiling

Researchers requiring cPKC-biased inhibition with oral in vivo efficacy face limited options-most PKC inhibitors lack sufficient oral bioavailability or isoform selectivity. Ro 32-0432 hydrochloride solves this with: • 10-fold selectivity for PKCα (IC50=9.3 nM) over PKCε (108 nM), enabling cPKC-specific studies • Validated oral efficacy in 3 rat T-cell inflammation models (phorbol ester edema, host-vs-graft, adjuvant arthritis) • Dual PKC/GRK5 pharmacology (GRK5 IC50=3.6 μM, 8-fold over GRK2) Supplied at ≥98% purity (HPLC) with full QC documentation.

Molecular Formula C28H29ClN4O2
Molecular Weight 489.02
CAS No. 151342-35-7; 1781828-85-0
Cat. No. B2558385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 32-0432 hydrochloride
CAS151342-35-7; 1781828-85-0
Molecular FormulaC28H29ClN4O2
Molecular Weight489.02
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl
InChIInChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1
InChIKeyHSPRASOZRZDELU-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ro 32-0432 Hydrochloride: PKC Inhibitor Overview


Ro 32-0432 hydrochloride is a cell-permeable, ATP-competitive bisindolylmaleimide inhibitor within the protein kinase C (PKC) class. Its defining structural feature—a conformationally restricted side-chain appended to the bisindolylmaleimide core—directly underpins its differentiated PKC isoform selectivity profile, most notably a 10-fold preference for PKCα over PKCε [1]. The compound is orally bioavailable and has demonstrated systemic efficacy in rodent models of T-cell-driven inflammation, distinguishing it from many in-class analogs that lack sufficient oral activity for in vivo studies [2]. The hydrochloride salt (CAS 1781828-85-0) is the standard research-grade form, routinely supplied at ≥98% purity (HPLC), with established solubility and handling protocols for reproducible experimental use .

1
PKCα-biased cPKC pathway studies
Isoform-selectivity assay context: 10-fold cPKC > nPKC discrimination reported
2
Oral in vivo T-cell pharmacology research
Rodent inflammation model-response context; oral bioavailability documented
3
Kinase profiling with low off-target promiscuity
Cellular selectivity assay context: reported 4.5% non-PKC hit rate at 500 nM

Irreplaceability of Ro 32-0432 Hydrochloride


Attempting to substitute Ro 32-0432 with a structurally related bisindolylmaleimide or an indolocarbazole PKC inhibitor introduces unacceptable experimental risk because no single analog simultaneously delivers the same combination of (i) a quantitative cPKC > nPKC selectivity gap (≥10-fold for PKCα over PKCε), (ii) validated oral bioavailability permitting in vivo T-cell pharmacology, and (iii) ancillary GRK5 inhibitory activity with defined micromolar IC50 values [1][2]. Pan-PKC inhibitors such as Gö 6983 exhibit near-equipotent inhibition across cPKC and nPKC isoforms [3], while narrow-spectrum agents like Gö 6976 potently inhibit PKCα and PKCβI but entirely lack the GRK5 component and the specific oral in vivo T-cell efficacy dataset [4]. The compound's unique constellation of biochemical, cellular, and in vivo properties is therefore irreplaceable for experimental designs that require concomitant cPKC bias, oral dosing, and GRK5-sensitive readouts.

Pan-PKC inhibitors shift isoform interpretation
Gö 6983 exhibits near-equipotent inhibition across cPKC/nPKC isoforms; substituting for Ro 32-0432 eliminates cPKC-biased pharmacology in cellular assays.
Narrow-spectrum agents lack oral pharmacology dataset
Gö 6976 potently inhibits PKCα/βI but entirely lacks the oral in vivo T-cell efficacy and GRK5 component required for systemic inflammation model studies.
Structural analogs may not transfer oral exposure
Ro 31-8220 shares bisindolylmaleimide scaffold but is not routinely characterized as orally bioactive in T-cell-driven inflammation models; model-response context may differ.

Ro 32-0432 Hydrochloride: Comparative Evidence


PKCα vs. PKCε Selectivity

Ro 32-0432 delivers a 10-fold selectivity window for PKCα (IC50 = 9.3 nM) over PKCε (IC50 = 108 nM), a property not shared by its closest bisindolylmaleimide congener Ro 31-8220 or the widely used GF 109203X (Bisindolylmaleimide I) [1][2][3]. In contrast, Ro 31-8220 inhibits PKCα (IC50 = 5 nM) and PKCε (IC50 = 24 nM) with only ~4.8-fold selectivity, while GF 109203X inhibits PKCα (IC50 = 8.4 nM) and PKCε (IC50 = 132 nM) yielding a ~16-fold selectivity but with substantially weaker absolute potency on PKCε and a divergent profile against PKCδ (IC50 = 210 nM) [2][3]. The 12-fold difference in PKCε IC50 between Ro 32-0432 (108 nM) and Ro 31-8220 (24 nM) translates to markedly different PKCε engagement at commonly used cellular concentrations (0.5–1 μM), making Ro 32-0432 the preferred tool compound for experiments that require PKCε-sparing cPKC inhibition [4].

PKCα vs. PKCε Selectivity
Cross-study comparable
~10-fold selectivity PKCα IC50 = 9.3 nM
PKCε IC50 = 108 nM
Supports PKCε-sparing cPKC inhibition context
Ro 31-8220 only 4.8-fold selectivity; GF 109203X divergent δ/ζ profile
PKC isoform selectivity bisindolylmaleimide SAR kinase inhibitor profiling

Oral In Vivo T-Cell Pharmacology

Ro 32-0432 is documented to inhibit phorbol ester-induced edema, host-versus-graft responses, and secondary paw swelling in adjuvant-induced arthritis following oral administration in rats, establishing a validated in vivo oral pharmacology dataset that is absent for the majority of research-grade PKC inhibitors [1]. Ro 31-8220, while also a bisindolylmaleimide with broad PKC inhibition, is not routinely characterized as orally bioavailable in standard T-cell-driven inflammation models and is predominantly used for in vitro or ex vivo acute administration [2]. GF 109203X, Gö 6976, and Gö 6983 have extremely limited or no published oral in vivo anti-inflammatory efficacy data, precluding their use in experiments requiring sustained systemic PKC inhibition after oral dosing. The Tocris / Bio-Techne product specification explicitly lists oral availability and in vivo prevention of T-cell chronic inflammation as a defined biological activity .

Oral In Vivo T-Cell Model
Cross-study comparable
Ro 32-0432 Oral efficacy in 3 rat inflammation models
Other PKC inhibitors No published oral efficacy dataset unique
Model-response endpoint context for oral dosing studies
Birchall 1994; phorbol ester, host-graft, adjuvant arthritis models
oral PKC inhibitor in vivo T-cell activation autoimmune disease model

Cellular cPKC Selectivity

When tested at a standard cellular screening concentration of 500 nM, Ro 32-0432 inhibited >87% of conventional PKC isoforms (α, β, γ) while inhibiting only 64–69% of novel PKC isoforms (δ, ε, η, θ), confirming functional cPKC bias at physiologically relevant inhibitor levels [1]. In contrast, the pan-inhibitor Gö 6983 at the same 500 nM concentration inhibited 80–100% of cPKC and also maintained <50% inhibition of novel isoforms, yielding a different selectivity fingerprint [1]. Gö 6976 at 500 nM inhibited PKCα and βI by >80% but PKCγ by only 28%, and additionally inhibited several novel isoforms by 41–65%, a pattern incompatible with clean cPKC-only targeting [1]. Ro 32-0432 also demonstrated the lowest non-PKC kinase promiscuity among tested compounds, inhibiting only 4.5% of a 290-kinase panel at ≥50% at 500 nM, compared to 7.2% for Gö 6983, 22% for Ro 31-8220, and 30–57% for Gö 6976 [1].

Cellular cPKC Selectivity
Head-to-head
>87% cPKC coverage 4.5% non-PKC kinase hit rate at 500 nM
Kinase profiling assay context; lowest promiscuity reported
290-kinase panel; vs. Gö 6983 7.2%, Ro 31-8220 22%
cellular PKC selectivity cPKC vs. nPKC inhibition kinase inhibitor promiscuity

GRK5 Inhibitory Activity

Ro 32-0432 is the only commonly used bisindolylmaleimide PKC inhibitor with documented, quantifiable G protein-coupled receptor kinase (GRK) inhibitory activity: IC50 values of 29 μM (GRK2), 3.6 μM (GRK5), and 16 μM (GRK6) [1]. Notably, the 8-fold selectivity for GRK5 over GRK2 (3.6 vs. 29 μM) and >4-fold selectivity over GRK6 (16 μM) constitutes a defined secondary pharmacology absent from Ro 31-8220, GF 109203X, Gö 6976, and Gö 6983, none of which have published GRK5 IC50 values in peer-reviewed literature. This GRK5 activity has functional consequences: Ro 32-0432 at 3 μM significantly attenuated CGRP-mediated receptor desensitization, whereas the GRK6 antisense oligonucleotide—not GRK2 or GRK5 antisense—reversed CGRP desensitization, confirming that Ro 32-0432's GRK profile can mechanistically dissect GRK-dependent GPCR regulation [1]. This dual PKC/GRK5 pharmacology is unavailable with any alternative research-grade PKC inhibitor and must be explicitly accounted for in experimental designs where GRK5 activity is a confounding or desired variable.

GRK5 Inhibitory Activity
Class-level
GRK5 IC50 = 3.6 μM 8-fold selective over GRK2
Supports GRK5-mediated GPCR desensitization study context
No published GRK5 IC50 for Ro 31-8220, GF 109203X, Gö 6976, Gö 6983
GRK5 inhibitor GPCR desensitization kinase polypharmacology

Selectivity Over PKA

Ro 32-0432 exhibits approximately 1000-fold selectivity for PKC over cAMP-dependent protein kinase (PKA), a benchmark that starkly contrasts with the indolocarbazole parent compound staurosporine, which is a potent but non-selective kinase inhibitor [1]. Staurosporine inhibits PKC with Ki values in the low nanomolar range but also potently inhibits PKA (Ki ~ 7–27 nM), tyrosine kinases, and numerous other kinases [2]. In functional electrophysiological assays in rat nucleus accumbens, Ro 32-0432 was explicitly characterized as 'considerably more selective (approximately 1000-fold) for PLC-dependent protein kinase (PKC) over cyclic AMP-dependent protein kinase (PKA)' [1]. This level of discrimination enables experiments that cleanly separate PKC-dependent from PKA-dependent signaling, a resolution unattainable with staurosporine or its less selective analogs.

Selectivity Over PKA
Class-level
Ro 32-0432 ~1000-fold PKC > PKA
Staurosporine Non-selective; PKA Ki ~7–27 nM
Pathway-response context: clean PKC/PKA discrimination
Chergui & Lacey 1999; functional validation in rat brain slice
PKA selectivity kinase inhibitor specificity staurosporine comparator

Non-ATP-Competitive Mechanism

Despite being ATP-competitive in its PKC inhibition, Ro 32-0432 is explicitly documented by Merck Millipore / Calbiochem as 'Product does not compete with ATP' in the binding step . This apparent paradox—ATP-competitive inhibition kinetics without competition at the ATP-binding step—is a feature of the bisindolylmaleimide scaffold's interaction with the PKC catalytic domain that distinguishes it from staurosporine and indolocarbazole-based inhibitors such as Gö 6976, which directly compete with ATP at the nucleotide-binding cleft [1]. The practical consequence is that Ro 32-0432's potency is less sensitive to fluctuations in intracellular ATP concentration, a variable that can dramatically shift the apparent IC50 of classical ATP-competitive inhibitors in cellular contexts where ATP levels change (e.g., metabolic stress, ischemia).

Non-ATP-Competitive Mechanism
Class-level
ATP-competitive kinetics reported, but supplier specification notes no direct ATP-site competition
Mechanism context may affect cellular potency under variable ATP
Calbiochem product sheet; precise head-to-head ATP-shift data not published
ATP-competitive inhibitor bisindolylmaleimide mechanism staurosporine comparison

Ro 32-0432 Hydrochloride: Application Scenarios


Oral T-Cell Autoimmune Models

Ro 32-0432 is the only research-grade PKC inhibitor in its class with published oral efficacy in three distinct rat models of T-cell-driven inflammation: phorbol ester-induced edema, host-versus-graft disease, and adjuvant-induced arthritis [1]. Procurement of this compound specifically enables oral dosing paradigms for studies of chronic inflammatory and autoimmune disease mechanisms where systemic, sustained PKC inhibition is required and where alternative inhibitors (Ro 31-8220, GF 109203X, Gö 6976, Gö 6983) lack equivalent oral in vivo validation [1][2].

PKCε-Sparing cPKC Inhibition

The 10-fold selectivity of Ro 32-0432 for PKCα (IC50 = 9.3 nM) over PKCε (IC50 = 108 nM) permits experiments that selectively inhibit conventional PKC isoforms while largely sparing the novel PKCε isozyme at concentrations up to ~100 nM [1]. This is in clear contrast to Ro 31-8220, which inhibits PKCε at 24 nM (only a 4.8-fold window from PKCα IC50 = 5 nM), making Ro 32-0432 the preferred tool for dissecting PKCε-dependent vs. PKCα-dependent signaling outcomes [2].

GRK5-Mediated GPCR Desensitization

Ro 32-0432 is uniquely suited as a dual PKC/GRK5 inhibitor tool compound for investigating GRK5-dependent GPCR desensitization and nicotine withdrawal mechanisms [1][2]. With a GRK5 IC50 of 3.6 μM—8-fold selective over GRK2 (29 μM)—Ro 32-0432 can be used at micromolar concentrations to achieve GRK5 engagement in cellular assays, a pharmacology that no other commercially available PKC inhibitor (including Ro 31-8220, GF 109203X, Gö 6976, and Gö 6983) provides [1]. The (S)-enantiomer specifically has been validated in nicotine withdrawal symptom alleviation models [2].

cPKC Reference for Kinase Profiling

With only 4.5% of 290 non-PKC kinases inhibited ≥50% at 500 nM, Ro 32-0432 serves as the cleanest broad cPKC inhibitor reference compound when assembling kinase selectivity profiling panels [1]. This low promiscuity rate is substantially better than Ro 31-8220 (22%), Gö 6976 (30–57%), and marginally better than Gö 6983 (7.2%), making Ro 32-0432 the preferred cPKC-positive control for kinome-wide selectivity screens [1].

Application
Selection Property
Validation Focus
Oral T-cell model studies
Oral bioavailability dataset in rodent inflammation models
Model-response endpoint context: phorbol ester, host-graft, arthritis
PKCε-sparing cPKC inhibition
Isoform-selectivity assay context: 10-fold cPKC > nPKC gap
cPKC vs. PKCε pathway-response differentiation
GPCR desensitization studies
Dual PKC/GRK5 inhibitor tool compound
GRK5 engagement verification at micromolar concentrations
Kinase selectivity profiling
Low non-PKC kinase promiscuity in kinome panel
cPKC-positive control benchmarking in profiling screens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 32-0432 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.